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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromopyridazine
Hydrobromide, a key building block in medicinal chemistry. This document details its
synthesis, chemical properties, and significant applications, with a focus on its role in the
development of novel therapeutics. All quantitative data is summarized in structured tables, and
key experimental methodologies are provided. Visual diagrams generated using Graphviz are
included to illustrate synthetic pathways and experimental workflows.

Physicochemical Properties

4-Bromopyridazine Hydrobromide is the hydrobromide salt of 4-bromopyridazine. The salt
form often provides enhanced stability and ease of handling compared to the free base, making
it a convenient precursor in multi-step syntheses.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1146793?utm_src=pdf-interest
https://www.benchchem.com/product/b1146793?utm_src=pdf-body
https://www.benchchem.com/product/b1146793?utm_src=pdf-body
https://www.benchchem.com/product/b1146793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula CaHaBra2Nz --INVALID-LINK--
] --INVALID-LINK--, --INVALID-
Molecular Weight 239.90 g/mol
LINK--
CAS Number 1220039-64-4 --INVALID-LINK--
Appearance Solid --INVALID-LINK--

N Inert atmosphere, store in
Storage Conditions --INVALID-LINK--
freezer, under -20°C

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Bromopyridazine Hydrobromide is not readily
available in the public domain. The following data is based on predicted values and data for the
free base, 4-bromopyridazine, which should serve as a useful reference for experimental
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Nucleus Solvent Chemical Shift Multiplicity Assignment
(3, ppm)
1H DMSO-ds ~9.3 d H-6
H DMSO-ds ~8.8 dd H-3
H DMSO-ds ~8.0 d H-5
13C DMSO-ds ~155 C C-6
13C DMSO-ds ~152 C C-3
13C DMSO-ds ~135 C C-5
13C DMSO-ds ~125 C C-4

Note: Predicted data should be confirmed by experimental analysis.
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromopyridazine Hydrobromide is expected to show characteristic
peaks for the pyridazine ring and the C-Br bond.

Functional Group Expected Frequency Range (cm~1)
N-H stretch (from HBr) 3200-2500 (broad)

C-H stretch (aromatic) 3100-3000

C=N and C=C stretch (pyridazine ring) 1600-1450

C-Br stretch 700-500

Mass Spectrometry (MS)

The mass spectrum of the free base, 4-bromopyridazine, would exhibit a characteristic isotopic
pattern due to the presence of bromine isotopes (“°Br and 8Br in an approximate 1:1 ratio).
The molecular ion peaks would be expected at m/z 158 and 160.

Synthesis of 4-Bromopyridazine

An industrial preparation method for 4-bromopyridazine has been reported, starting from 3,6-
dichloropyridazine.[1] The process involves four main steps with the final step being the
bromination of 4-hydroxypridazine.
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Industrial Synthesis of 4-Bromopyridazine

Step 1: Chlorination

(3,6-Dich|oropyridazine)

Clz2, 160°C, 10h
Yield: 91.2%

Y

G,4,6—Trich|oropyridazine)

15% NaOH, 100°C, 8h
Yield: 91.1%

Step 2: Hydroxylation
y
G,6-Dichloro-4-hydroxypridazina

Hz, Pd/C, NaOH

Step 3: Dev:hlorination

G-Hydroxypyridazine)

POBrs, 80°C, 1h
Yield: 58.2%

Step 4: Bromination

G-Bromopyridazine)

Click to download full resolution via product page

Synthesis of 4-Bromopyridazine.
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Detailed Experimental Protocol for Bromination (Step 4)

[1]

e To 2.5 g of phosphorus oxybromide, add 0.5 g of 4-hydroxypyridazine.

» Heat the reaction mixture to 80°C and maintain for 1 hour.

 After cooling, concentrate the reaction solution to dryness at 60°C under reduced pressure.
e Slowly add ice water to quench the remaining phosphorus oxybromide.

¢ Adjust the pH of the solution to 8.0 with 25% concentrated ammonia water.

o Extract the aqueous layer with chloroform.

» Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by silica gel column chromatography using petroleum ether as the
eluent.

e Collect the effluent and perform vacuum distillation, followed by recrystallization from
cyclohexane to obtain 4-bromopyridazine as a light yellow powder.

Applications in Drug Development

4-Bromopyridazine is a valuable intermediate in the synthesis of various pharmacologically
active compounds. Its bromo-substituent allows for facile functionalization through cross-
coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds,
widely employed in the synthesis of biaryl and heteroaryl compounds. 4-Bromopyridazine can
be coupled with various boronic acids or esters to introduce diverse substituents at the 4-
position of the pyridazine ring.
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General Workflow for Suzuki-Miyaura Coupling

Reaction Setup

Combine 4-Bromopyridazine,
Boronic Acid, Base, and

Palladium Catalyst in a Flask

Inert Atmosphere

Evacuate and Backfill
with Inert Gas (e.g., Argon)

Solvent Additivan & Reaction

Add Degassed Solvent

E—ieat to Reaction Temperature]

Work-up & |Purification

Cool, Dilute with Organic
Solvent and Wash

Gry Organic Layer and Concentrata

Gurify by Column Chromatographa

Click to download full resolution via product page

General Suzuki-Miyaura Coupling Workflow.
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Table of Typical Suzuki-Miyaura Reaction Conditions

Component Example Role

Palladium Catalyst Pd(PPhs)s, Pd(dppf)Cl2 Catalyst for cross-coupling
Base K2COs, K3POa4, Cs2C03 Activates the boronic acid
Solvent ;,:A-I:Dioxane/Water, Toluene, Reaction medium

] ] Stabilizes and activates the
Ligand (optional) PPhs, XPhos, SPhos alvst
catalys

Role in the Synthesis of y-Secretase Modulators

One of the most significant applications of pyridazine derivatives is in the development of y-
secretase modulators (GSMs) for the treatment of Alzheimer's disease.[2][3] y-secretase is an
enzyme complex involved in the production of amyloid-f3 (AB) peptides, which are implicated in
the formation of amyloid plaques in the brains of Alzheimer's patients. GSMs aim to
allosterically modulate the activity of y-secretase to favor the production of shorter, less
amyloidogenic AB peptides, thereby reducing the formation of toxic AB42.[4][5]

The pyridazine scaffold has been identified as a promising core structure for novel, soluble
GSMs.[2] 4-Bromopyridazine serves as a key starting material for the synthesis of these
modulators, allowing for the introduction of various functionalities through reactions like the
Suzuki-Miyaura coupling to explore structure-activity relationships (SAR).

While specific ICso values for compounds directly synthesized from 4-bromopyridazine are not
readily available in the public literature, the general class of pyridazine-derived GSMs has
shown promising activity in preclinical studies.[2]

Conclusion

4-Bromopyridazine Hydrobromide is a versatile and valuable building block for drug
discovery and development. Its stable salt form and the reactivity of the bromo-substituent
make it an ideal starting material for the synthesis of complex heterocyclic compounds. The
detailed synthetic protocol and its application in Suzuki-Miyaura coupling reactions highlight its
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utility for medicinal chemists. The established role of the pyridazine core in potent y-secretase
modulators underscores the importance of 4-Bromopyridazine Hydrobromide in the ongoing
search for effective treatments for Alzheimer's disease. Further exploration of this scaffold is
likely to yield novel therapeutic agents with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN102924386B - Industrial preparation method of 4-bromopyridazine - Google Patents
[patents.google.com]

e 2. curealz.org [curealz.org]

» 3. Recent developments of small molecule y-secretase modulators for Alzheimer's disease -
RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

¢ 4. Development and Mechanism of y-Secretase Modulators for Alzheimer Disease - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [4-Bromopyridazine Hydrobromide: A Technical Guide
for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1146793#4-bromopyridazine-hydrobromide-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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